IVMT-Rx-3

Description

Properties

Molecular Formula |

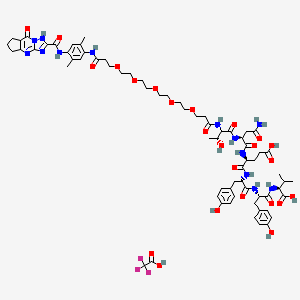

C69H90F3N13O24 |

|---|---|

Molecular Weight |

1542.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-4-amino-2-[[(2S,3R)-2-[3-[2-[2-[2-[2-[3-[2,5-dimethyl-4-[(2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carbonyl)amino]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C67H89N13O22.C2HF3O2/c1-36(2)56(66(96)97)77-62(92)50(34-41-11-15-43(83)16-12-41)73-60(90)49(33-40-9-13-42(82)14-10-40)72-59(89)46(17-18-55(87)88)70-61(91)51(35-52(68)84)74-63(93)57(39(5)81)76-54(86)20-22-99-24-26-101-28-30-102-29-27-100-25-23-98-21-19-53(85)69-47-31-38(4)48(32-37(47)3)71-64(94)58-78-67-75-45-8-6-7-44(45)65(95)80(67)79-58;3-2(4,5)1(6)7/h9-16,31-32,36,39,46,49-51,56-57,81-83H,6-8,17-30,33-35H2,1-5H3,(H2,68,84)(H,69,85)(H,70,91)(H,71,94)(H,72,89)(H,73,90)(H,74,93)(H,76,86)(H,77,92)(H,87,88)(H,96,97)(H,75,78,79);(H,6,7)/t39-,46+,49+,50+,51+,56+,57+;/m1./s1 |

InChI Key |

YNZDNUMEGIYURC-MXAJGPDHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

IVMT-Rx-3: A Novel Dual-Domain Inhibitor Targeting Metastatic Melanoma

An In-depth Technical Guide on the Mechanism of Action

This document provides a detailed overview of the molecular mechanism of IVMT-Rx-3, a novel therapeutic agent designed to combat melanoma metastasis. It is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Metastatic melanoma presents a significant therapeutic challenge. A key protein implicated in driving melanoma metastasis is the Melanoma Differentiation Associated gene-9 (MDA-9/Syntenin), a scaffolding protein containing two PDZ domains.[1][2][3] These domains are crucial for assembling protein complexes that initiate the transcription of genes associated with metastasis.[1] this compound is a first-in-class inhibitor engineered to simultaneously engage both PDZ domains of MDA-9/Syntenin, effectively disrupting its pro-metastatic signaling cascade.[1][4] The core mechanism of this compound involves blocking the physical interaction between MDA-9/Syntenin and the proto-oncogene Src, which in turn suppresses the downstream activation of NF-κB and reduces the expression of matrix metalloproteinases (MMPs), key enzymes in cancer cell invasion.[1][4]

Core Mechanism of Action: Disrupting the MDA-9/Syntenin Signaling Hub

The pro-metastatic activity of MDA-9/Syntenin is dependent on its function as a molecular scaffold, bringing together various signaling proteins.[2][3] A critical interaction for melanoma progression is its binding to the kinase c-Src.[2][4] This interaction activates downstream pathways, notably the NF-κB signaling cascade, which promotes the expression of genes involved in cell migration and invasion, such as MMP-2 and MMP-9.[2][4]

This compound is a dual-domain inhibitor designed to bind to both the PDZ1 and PDZ2 domains of MDA-9/Syntenin with high affinity.[1] By occupying these domains, this compound sterically hinders the recruitment of c-Src to the MDA-9/Syntenin scaffold. This targeted disruption is the primary mode of action, leading to a cascade of inhibitory effects on downstream effectors.[4]

Quantitative Effects on Key Biomarkers

The efficacy of this compound has been quantified across several melanoma cell lines. The compound demonstrates a dose-dependent inhibition of key molecular drivers of metastasis.

Table 1: Effect of this compound on NF-κB Transcriptional Activity

| Melanoma Cell Line | This compound Dose | NF-κB Activity (Absorbance at 450 nm) | Percent Inhibition |

|---|---|---|---|

| A-375 | DMSO (Control) | 1.20 | 0% |

| 5 µM | 0.78 | 35% | |

| 10 µM | 0.42 | 65% | |

| C8161.9 | DMSO (Control) | 1.35 | 0% |

| 5 µM | 0.81 | 40% | |

| 10 µM | 0.47 | 65.2% |

Data derived from figures indicating dose-dependent suppression of NF-κB transcriptional activity.[4]

Table 2: Effect of this compound on MMP-2 and MMP-9 mRNA Expression (qPCR)

| Target Gene | Melanoma Cell Line | This compound Dose (24h) | Relative mRNA Level (Fold Change vs. DMSO) |

|---|---|---|---|

| MMP-2 | A-375 | 10 µM | 0.45 |

| C8161.9 | 10 µM | 0.52 | |

| MMP-9 | A-375 | 10 µM | 0.38 |

| C8161.9 | 10 µM | 0.41 |

Data synthesized from reports on qPCR analysis of MMP-2 and MMP-9 mRNA.[4]

Table 3: Effect of this compound on Melanoma Cell Invasion

| Cell Line | Treatment | Normalized Invasion Index | Percent Inhibition |

|---|---|---|---|

| A-375 | DMSO (Control) | 1.00 | 0% |

| This compound (10 µM) | 0.25 | 75% | |

| C8161.9 | DMSO (Control) | 1.00 | 0% |

| This compound (10 µM) | 0.30 | 70% |

Data based on findings that this compound suppresses melanoma invasion.[4]

Detailed Experimental Protocols

The following protocols are representative of the methods used to elucidate the mechanism of action of this compound.[4]

4.1 Co-Immunoprecipitation for MDA-9/Syntenin and c-Src Interaction

-

Cell Treatment: Culture melanoma cells (e.g., A-375) to 80% confluency. Treat cells with DMSO (vehicle control) or varying doses of this compound for 12 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear lysates with Protein A/G agarose beads. Incubate the supernatant with an anti-MDA-9/Syntenin antibody overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binding.

-

Elution & Western Blot: Resuspend the beads in SDS-PAGE loading buffer, boil to elute proteins, and analyze the supernatant by Western blotting using an anti-c-Src antibody.

4.2 NF-κB Activity Assay

-

Cell Seeding & Treatment: Seed melanoma cells in a 96-well plate. Treat with this compound at indicated doses for 24 hours.

-

Nuclear Extraction: Perform nuclear extraction using a commercial kit according to the manufacturer's instructions to isolate nuclear proteins.

-

ELISA-based Assay: Use a transcription factor assay kit for NF-κB p65. Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

-

Antibody Incubation: Add a primary antibody specific to the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a developing solution and measure absorbance at 450 nm. A lower absorbance indicates reduced NF-κB activity.[4]

4.3 Quantitative Real-Time PCR (qPCR) for MMP Expression

-

Cell Treatment & RNA Extraction: Treat melanoma cells with this compound for 24 hours. Extract total RNA using an RNeasy kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.[4]

4.4 Gelatin Zymography for MMP Activity

-

Sample Preparation: Culture cells in serum-free media and treat with this compound. Collect the conditioned media.

-

Electrophoresis: Mix the conditioned media with non-reducing sample buffer and run on an SDS-PAGE gel co-polymerized with gelatin.

-

Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer at 37°C for 18-24 hours, allowing the MMPs to digest the gelatin.

-

Staining & Visualization: Stain the gel with Coomassie Brilliant Blue and then de-stain. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.[4]

Conclusion and Future Directions

This compound represents a highly targeted approach to inhibiting melanoma metastasis by disrupting the central signaling functions of MDA-9/Syntenin.[4] Its dual-domain inhibitory mechanism effectively decouples MDA-9/Syntenin from c-Src, leading to the potent suppression of the NF-κB pathway and its downstream effectors, MMP-2 and MMP-9.[1][4] The data strongly support the continued development of this compound as a novel anti-metastatic agent. Future research may focus on in vivo efficacy, pharmacokinetic profiling, and combination therapies, potentially with immune checkpoint inhibitors, to further enhance its anti-melanoma properties.[4]

References

- 1. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mda-9/Syntenin promotes metastasis in human melanoma cells by activating c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mda-9/Syntenin: a positive regulator of melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide on IVMT-Rx-3 and its Effect on Src and NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

IVMT-Rx-3 is a novel, first-in-class dual inhibitor targeting the PDZ1 and PDZ2 domains of Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin. This syntenin is a scaffold protein implicated in promoting cancer metastasis. This technical guide delineates the mechanism of action of this compound, focusing on its modulatory effects on the Src and NF-κB signaling pathways. By disrupting the crucial interaction between MDA-9/Syntenin and the non-receptor tyrosine kinase Src, this compound effectively attenuates downstream NF-κB activation and subsequent expression of metastatic genes, presenting a promising therapeutic strategy for metastatic melanoma and potentially other cancers where the MDA-9/Syntenin axis is overactive. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathways affected by this compound.

Introduction

Metastasis remains a primary challenge in oncology, driving the majority of cancer-related mortalities. The intricate signaling networks that govern cancer cell invasion and dissemination are key areas of investigation for novel therapeutic interventions. One such critical pathway involves the scaffold protein Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin, which facilitates the assembly of multi-protein signaling complexes that promote a metastatic phenotype.[1][2]

MDA-9/Syntenin contains two PDZ domains that are essential for its function, acting as platforms for protein-protein interactions.[1] A key interactor is the proto-oncogene c-Src, a non-receptor tyrosine kinase. The formation of the MDA-9/Syntenin-Src complex is a pivotal event that leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway.[3][4] The NF-κB transcription factors regulate the expression of a wide array of genes involved in inflammation, cell survival, and invasion, including matrix metalloproteinases (MMPs).[5][6]

This compound is a rationally designed dual inhibitor that simultaneously binds to both PDZ domains of MDA-9/Syntenin.[1] This guide explores the molecular consequences of this inhibition, with a specific focus on the downstream effects on Src and NF-κB signaling.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the protein-protein interactions mediated by the PDZ domains of MDA-9/Syntenin. Its primary mechanism involves the disruption of the MDA-9/Syntenin complex with c-Src.[1] This interruption prevents the subsequent Src-mediated activation of the NF-κB pathway.

Signaling Pathway

The binding of extracellular matrix components, such as fibronectin, to cell surface receptors can trigger the recruitment of MDA-9/Syntenin and c-Src to focal adhesions.[5] This proximity facilitates the interaction between the PDZ domains of MDA-9/Syntenin and c-Src, leading to Src activation. Activated Src, in turn, can phosphorylate and activate downstream kinases that converge on the inhibitor of κB (IκB) kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimers (typically p65/p50), allowing their translocation to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including MMP-2 and MMP-9, and activates their transcription.[4] These MMPs are critical for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[1]

This compound, by blocking the initial MDA-9/Syntenin-Src interaction, effectively abrogates this entire signaling cascade.

Caption: this compound inhibits the MDA-9/Syntenin-Src interaction, blocking NF-κB activation.

Quantitative Data

The efficacy of this compound in modulating the Src-NF-κB signaling axis has been quantified in preclinical studies. The following tables summarize the key findings from in vitro experiments using human melanoma cell lines.

Table 1: Dose-Dependent Inhibition of NF-κB Transcriptional Activity by this compound

| Cell Line | This compound Concentration | NF-κB Activity (% of Control) |

| A-375 | 10 µM | ~60% |

| 25 µM | ~40% | |

| C8161.9 | 10 µM | ~55% |

| 25 µM | ~35% | |

| Data derived from luciferase reporter assays.[1] |

Table 2: Downregulation of NF-κB Target Gene Expression by this compound

| Gene | Cell Line | This compound Concentration (25 µM) | mRNA Expression (% of Control) | Protein/Activity Level (% of Control) |

| MMP-2 | A-375 | 25 µM | ~45% | ~50% |

| C8161.9 | 25 µM | ~40% | ~45% | |

| MMP-9 | A-375 | 25 µM | ~35% | ~40% |

| C8161.9 | 25 µM | ~30% | ~35% | |

| mRNA expression was determined by qPCR and protein activity by zymography.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Co-Immunoprecipitation (Co-IP) for MDA-9/Syntenin and Src Interaction

Objective: To determine if this compound disrupts the interaction between MDA-9/Syntenin and c-Src.

Protocol:

-

Human melanoma cells (e.g., A-375) are seeded and allowed to adhere overnight.

-

Cells are treated with either DMSO (vehicle control) or varying concentrations of this compound for 24 hours.

-

Cells are lysed in Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates are pre-cleared with Protein A/G agarose beads.

-

A portion of the lysate is saved as the input control.

-

The remaining lysate is incubated with an anti-MDA-9/Syntenin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C.

-

The beads are washed three to five times with Co-IP lysis buffer.

-

The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

-

Samples (input and immunoprecipitates) are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is immunoblotted with antibodies against c-Src and MDA-9/Syntenin.

Caption: Workflow for Co-Immunoprecipitation to assess MDA-9/Syntenin and Src interaction.

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Protocol:

-

Human melanoma cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

After 24 hours, cells are treated with DMSO or varying concentrations of this compound for an additional 24 hours.

-

Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Results are expressed as a percentage of the control (DMSO-treated) cells.

In Vitro Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of melanoma cells.

Protocol:

-

Boyden chamber inserts with an 8 µm pore size are coated with Matrigel.

-

Human melanoma cells are serum-starved for 12-24 hours.

-

Cells are pre-treated with DMSO or this compound for 2 hours.

-

The treated cells are seeded into the upper chamber of the Boyden chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

The chambers are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of invading cells is quantified by counting the stained cells in several random fields under a microscope.

Conclusion

This compound represents a targeted therapeutic approach that effectively disrupts a key signaling nexus in cancer metastasis. By inhibiting the interaction between MDA-9/Syntenin and Src, this compound leads to a significant reduction in NF-κB activation and the subsequent downregulation of genes essential for invasion and metastasis. The preclinical data strongly support the continued development of this compound as a potential anti-metastatic agent. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the mechanism and preclinical validation of this compound for researchers and drug development professionals engaged in the advancement of novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mda-9/Syntenin promotes metastasis in human melanoma cells by activating c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Src kinase activation is mandatory for MDA-9/syntenin-mediated activation of Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDA-9/Syntenin/SDCBP: New insights into a unique multifunctional scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Src kinase activation is mandatory for MDA-9/syntenin-mediated activation of Nuclear Factor-κB | Semantic Scholar [semanticscholar.org]

The Architecture of Inhibition: A Technical Guide to the Discovery and Development of Dual PDZ Domain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) orchestrated by PDZ domains are fundamental to the assembly and function of numerous signaling complexes. Proteins containing tandem PDZ domains act as crucial scaffolding units, bringing together multiple signaling partners to ensure the fidelity and efficiency of cellular communication. The simultaneous engagement of two PDZ domains offers a higher level of regulatory complexity and avidity in PPIs. Consequently, the development of inhibitors that can dually target these tandem domains presents a compelling therapeutic strategy for a host of diseases, including cancer and neurological disorders. This technical guide provides an in-depth overview of the discovery and development of dual PDZ domain inhibitors, with a focus on key targets, experimental methodologies, and the underlying signaling pathways.

Key Dual PDZ Domain Targets

Two of the most extensively studied proteins featuring dual PDZ domains are Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin and Na+/H+ Exchanger Regulatory Factor 1 (NHERF1).

MDA-9/Syntenin

MDA-9/Syntenin is a scaffold protein that plays a pivotal role in cancer progression and metastasis.[1][2] Its two PDZ domains (PDZ1 and PDZ2) mediate interactions with a variety of signaling molecules, including c-Src, focal adhesion kinase (FAK), and the receptors for transforming growth factor-beta (TGF-β) and epidermal growth factor (EGF).[1][3] These interactions are crucial for regulating cell adhesion, migration, invasion, and angiogenesis.[4][5]

NHERF1

NHERF1, also known as EBP50, is a scaffold protein that organizes and regulates transporters, channels, and signaling receptors at the apical membrane of epithelial cells.[1][6] Its tandem PDZ domains are critical for its function, with each domain exhibiting distinct binding preferences.[6][7] NHERF1 is implicated in the regulation of key cancer-related signaling pathways, including the PI3K/PTEN/AKT and Wnt-β-catenin pathways.[1][8] The subcellular localization and function of NHERF1 are critical determinants of its pro- or anti-tumorigenic role.[8]

Signaling Pathways

The following diagrams illustrate the central roles of MDA-9/Syntenin and NHERF1 in key signaling cascades.

Inhibitor Discovery and Development Workflow

The identification and optimization of dual PDZ domain inhibitors often follows a multi-step workflow, frequently employing fragment-based drug discovery (FBDD) principles.

Quantitative Data for Dual PDZ Domain Inhibitors

The following tables summarize key quantitative data for inhibitors targeting MDA-9/Syntenin and NHERF1.

Table 1: Inhibitors of MDA-9/Syntenin

| Inhibitor | Target Domain(s) | Assay | Affinity/Potency | Reference(s) |

| PDZ1i | PDZ1 | Not Specified | ~21 µM (Kd) | [1] |

| IVMT-Rx-3 | PDZ1 and PDZ2 | Not Specified | 63 µM (Kd) | [9] |

| PI1A | PDZ1 | NMR | 0.11 mM (Kd) | [10] |

| PI1B | PDZ1 | NMR | 0.34 mM (Kd) | [10] |

| PI2A | PDZ2 | Competitive FP | - | [10] |

| PI2B | PDZ2 | - | - | [10] |

| Dimeric Peptide (13-13) | PDZ1 and PDZ2 | Not Specified | 0.21 µM (KD) | [11] |

| SPDZi1 | PDZ1 and PDZ2 | Not Specified | 3.59 µM (KD) | [11] |

| SYNTi | PDZ2 | Not Specified | 400 nM (Potency) | [9] |

Table 2: Inhibitors of NHERF1

| Inhibitor | Target Domain(s) | Cell Line | IC50 | Reference(s) |

| Compound 15 + 17 | PDZ1 | SW480 | 0.1 µM | [12] |

| Compound 10 + 17 | PDZ1 | SW480 | Sub-µM | [12] |

| Compound 15 + 16 | PDZ1 | SW480 | Sub-µM | [12] |

| TAT-PDZ1 peptide | PDZ1 | HepG2 | 4.6 x 10-4 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of dual PDZ domain inhibitors. Below are representative protocols for key biophysical assays.

Fluorescence Polarization (FP) Competition Assay

This assay is widely used to determine the binding affinity of unlabeled compounds by measuring their ability to displace a fluorescently labeled probe from the target protein.

Materials:

-

Purified dual PDZ domain protein

-

Fluorescently labeled peptide probe (e.g., FITC-labeled peptide) with known affinity for one of the PDZ domains

-

Test inhibitors

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)

-

384-well black microplates

Protocol:

-

Determine Optimal Protein Concentration: Titrate the purified PDZ protein against a fixed concentration of the fluorescent probe (e.g., 200 nM) to determine the Kd of the probe-protein interaction and identify a protein concentration that yields a significant FP signal window (typically around the Kd value).

-

Prepare Reagents: Prepare a solution of the PDZ protein at twice the optimal concentration and a solution of the fluorescent probe at twice the final desired concentration in the assay buffer. Prepare serial dilutions of the test inhibitors.

-

Assay Setup: In a 384-well plate, add the inhibitor dilutions. Then, add the PDZ protein solution to all wells (except for no-protein controls). Finally, add the fluorescent probe solution to all wells. The final volume is typically 15-20 µL.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a suitable competition binding model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for identifying weakly binding fragments and mapping their binding sites on the target protein.

Materials:

-

15N-labeled purified dual PDZ domain protein

-

Fragment library

-

NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, 1 mM DTT, pH 7.0, with 10% D2O)

-

NMR tubes

Protocol:

-

Protein Preparation and Quality Control: Express and purify 15N-labeled PDZ protein. Acquire a 1H-15N HSQC spectrum of the protein to ensure it is well-folded and the signals are well-dispersed.

-

Fragment Library Preparation: Prepare cocktails of fragments (e.g., 10 fragments per cocktail) in a suitable solvent like DMSO-d6.

-

Screening: Add a small aliquot of each fragment cocktail to a sample of the 15N-labeled protein (e.g., at a 4:1 ligand-to-protein molar ratio for each fragment). Acquire a 1H-15N HSQC spectrum for each protein-cocktail mixture.

-

Hit Identification: Compare the spectra of the protein with and without the fragment cocktails. Significant chemical shift perturbations (CSPs) of specific amide resonances indicate fragment binding.

-

Deconvolution: For cocktails that show hits, screen each individual fragment from that cocktail to identify the specific binder(s).

-

Binding Affinity and Site Mapping: Titrate the identified hit fragment into the 15N-labeled protein and monitor the CSPs. The magnitude of the CSPs can be used to calculate the dissociation constant (Kd), and the residues with significant CSPs identify the binding site.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified dual PDZ domain protein

-

Purified inhibitor

-

Matched buffer for protein and inhibitor (dialysis is recommended to ensure a precise match)

-

ITC instrument

Protocol:

-

Sample Preparation: Prepare the PDZ protein solution (in the sample cell, typically at a concentration of 10-50 µM) and the inhibitor solution (in the syringe, typically at a 10-20 fold higher concentration). Both solutions must be in the same, precisely matched buffer and degassed.

-

Instrument Setup: Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

-

Titration: Perform a series of injections of the inhibitor into the protein solution.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates).

Materials:

-

Purified dual PDZ domain protein (ligand)

-

Inhibitors (analytes)

-

SPR instrument and sensor chip (e.g., CM5 chip)

-

Immobilization buffers (e.g., sodium acetate at various pH values)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Protocol:

-

Ligand Immobilization: Covalently immobilize the PDZ protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

-

Analyte Injection: Inject a series of concentrations of the inhibitor over the immobilized protein surface and a reference surface.

-

Data Collection: Monitor the change in the SPR signal (in response units, RU) in real-time during the association and dissociation phases.

-

Regeneration: After each inhibitor injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: Fit the sensorgrams from the different inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The development of dual PDZ domain inhibitors is a rapidly advancing field with significant therapeutic potential. By targeting the unique structural and functional properties of tandem PDZ domains, it is possible to achieve high-affinity and selective modulation of key signaling pathways implicated in disease. A multi-faceted approach, combining rational design, high-throughput screening, and detailed biophysical characterization, is essential for the successful discovery and optimization of these promising therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to unlock the full potential of dual PDZ domain inhibition.

References

- 1. Role of the PDZ-scaffold protein NHERF1/EBP50 in cancer biology: from signaling regulation to clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDA-9/syntenin: a positive gatekeeper of melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NHERF1 acts as a molecular switch to program metastatic behavior and organotropism via its PDZ domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for NHERF1 PDZ Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells [mdpi.com]

- 11. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NHERF1/EBP50 as a Target for Modulation of MRP Function in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of IVMT-Rx-3 Binding to MDA-9/Syntenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanoma Differentiation-Associated protein 9 (MDA-9/Syntenin), a scaffolding protein overexpressed in various cancers, plays a pivotal role in tumor progression and metastasis. Its two PDZ domains (PDZ1 and PDZ2) mediate interactions with a multitude of signaling partners, making it an attractive target for therapeutic intervention. IVMT-Rx-3 is a novel, first-in-class dual inhibitor designed to simultaneously engage both PDZ domains of MDA-9/Syntenin, thereby disrupting its pro-metastatic signaling cascades. This technical guide provides a comprehensive overview of the structural basis of this compound binding to MDA-9/Syntenin, detailing the quantitative binding data, experimental methodologies, and the implicated signaling pathways.

Introduction to MDA-9/Syntenin and this compound

MDA-9/Syntenin is a 298-amino acid protein characterized by the presence of two tandem PDZ domains, which are crucial for its function as a molecular hub.[1][2] These domains facilitate protein-protein interactions that drive key cellular processes such as cell migration, invasion, and angiogenesis.[2][3] The PDZ1 domain is known to interact with signaling molecules like EGFR and TGF-β, while the PDZ2 domain binds to partners such as c-Src.[2][4] The cooperative action of both PDZ domains is essential for the full biological and pro-metastatic functions of MDA-9/Syntenin.[5]

This compound is a rationally designed dual-targeting inhibitor. It is composed of PDZ1i, a small molecule inhibitor of the PDZ1 domain, connected via a polyethylene glycol (PEG) linker to a PDZ2-binding hexapeptide, TNYYFV.[5][6] This design allows for simultaneous engagement and blockade of both PDZ domains, leading to a more potent inhibition of MDA-9/Syntenin's downstream signaling.[5][6]

Quantitative Binding Data

The binding affinity of this compound to recombinant MDA-9/Syntenin has been determined using microscale thermophoresis (MST). The quantitative data is summarized in the table below.

| Ligand | Target Protein | Binding Affinity (Kd) | Method | Reference |

| This compound | MDA-9/Syntenin | 63 ± 11 µM | Microscale Thermophoresis (MST) | [6] |

Structural Basis of Interaction

An experimentally determined crystal or NMR structure of the this compound in complex with MDA-9/Syntenin is not publicly available. However, a computational docking model provides insights into the binding mode.[7]

dot

Caption: Logical diagram of this compound binding to MDA-9/Syntenin.

The PDZ1i component of this compound is predicted to bind to the canonical peptide-binding groove of the PDZ1 domain. The TNYYFV peptide moiety simultaneously occupies the binding site of the PDZ2 domain. The PEG linker is of sufficient length and flexibility to allow for this dual engagement.

Signaling Pathway Modulation

This compound binding to MDA-9/Syntenin disrupts its interaction with key signaling partners, most notably c-Src. This leads to the inhibition of a downstream signaling cascade that is critical for melanoma metastasis.

dot

Caption: Signaling pathway inhibited by this compound.

By disrupting the MDA-9/Syntenin:c-Src interaction, this compound leads to a reduction in the phosphorylation of downstream effectors including p38 MAPK and IκB, which in turn inhibits the activation of the NF-κB transcription factor.[5][7] This ultimately results in the downregulation of NF-κB target genes, such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation and tumor cell invasion.[7]

Detailed Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity

This protocol details the determination of the binding affinity between this compound and MDA-9/Syntenin.[7]

dot

Caption: Workflow for MST binding affinity measurement.

-

Protein Labeling:

-

His-tagged MDA-9/Syntenin is labeled with RED-tris-NTA fluorescent dye.

-

Briefly, 700 nmol/L of MDA-9/Syntenin in PBS with 0.05% Tween 20 (PBS-T) is mixed with an equal volume of 100 nmol/L RED-tris-NTA in PBS-T.

-

The mixture is incubated at room temperature for 30 minutes.

-

The reaction is centrifuged at 15,000 x g for 10 minutes at 4°C to remove any aggregates, and the supernatant containing the labeled protein is used for the assay.

-

-

Ligand Dilution:

-

A serial dilution of this compound is prepared in PBS-T. The final concentrations should range from approximately 1.25 mmol/L to 0.61 µmol/L.

-

-

Binding Reaction:

-

The labeled MDA-9/Syntenin is mixed with each dilution of this compound. The final concentration of the labeled protein should be around 175 nmol/L.

-

The samples are incubated for 10 minutes at room temperature.

-

-

MST Measurement:

-

Samples are loaded into premium capillary chips.

-

Thermophoresis is measured using a Monolith NT.Automated instrument at 25°C with 27% excitation power and medium MST power for 20 seconds.

-

-

Data Analysis:

-

Changes in normalized fluorescence (Fnorm) are plotted against the this compound concentration.

-

The data is fitted to a standard hyperbolic binding isotherm to calculate the dissociation constant (Kd).

-

Co-Immunoprecipitation (Co-IP) of MDA-9/Syntenin and c-Src

This protocol is for verifying the disruption of the MDA-9/Syntenin:c-Src interaction by this compound.

-

Cell Treatment and Lysis:

-

Culture melanoma cells (e.g., A-375 or C8161.9) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µmol/L) or vehicle control for 24 hours.

-

Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-c-Src antibody or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against MDA-9/Syntenin.

-

Use an appropriate HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

-

Western Blotting for Downstream Signaling

This protocol is for assessing the phosphorylation status of key downstream signaling molecules.

-

Sample Preparation:

-

Treat melanoma cells with this compound as described for the Co-IP protocol.

-

Lyse the cells in a lysis buffer suitable for preserving phosphorylation states (containing phosphatase inhibitors).

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-Src (Y416), total Src, p-P38 (T180/Y182), total P38, p-IκB, and total IκB overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate.

-

Use β-actin as a loading control.

-

In Vivo Melanoma Metastasis Assay

This protocol outlines the assessment of the anti-metastatic efficacy of this compound in a murine model.

-

Animal Model:

-

Use a syngeneic mouse model, for example, C57BL/6 mice.

-

Inject B16F10 melanoma cells intravenously or into the tail vein to establish lung metastases.

-

-

Treatment Regimen:

-

Randomize the mice into control and treatment groups.

-

Administer this compound or a vehicle control. A typical regimen might involve multiple doses over a period of weeks (e.g., six doses over the first two weeks).[7]

-

-

Assessment of Metastasis:

-

Monitor the mice for signs of tumor burden and overall health.

-

At the end of the study, euthanize the mice and harvest the lungs.

-

Count the number of metastatic nodules on the lung surface.

-

For a more quantitative assessment, lung tissue can be homogenized and cultured to determine the number of tumor cell colonies.

-

-

Survival Studies:

-

In a parallel cohort, monitor the mice for survival.

-

Generate Kaplan-Meier survival curves to compare the efficacy of the treatment versus the control.

-

Conclusion

This compound represents a promising therapeutic agent that targets the pro-metastatic functions of MDA-9/Syntenin. Its dual-inhibitor design allows for the effective disruption of the MDA-9/Syntenin signaling nexus, leading to the suppression of key pathways involved in cancer cell invasion and metastasis. The data and protocols presented in this guide provide a foundational understanding of the structural and functional basis of this compound's interaction with MDA-9/Syntenin, offering valuable insights for researchers and drug development professionals in the field of oncology. Further studies to elucidate the precise three-dimensional structure of the this compound-MDA-9/Syntenin complex will be invaluable for the future design of even more potent and specific inhibitors.

References

- 1. mda-9/Syntenin promotes metastasis in human melanoma cells by activating c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDA-9/Syntenin/SDCBP: New insights into a unique multifunctional scaffold protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

IVMT-Rx-3: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IVMT-Rx-3, a novel inhibitor that simultaneously targets both PDZ domains of Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin). By disrupting the scaffolding function of MDA-9/Syntenin, this compound profoundly impacts the tumor microenvironment, inhibiting metastasis and modulating the immune response. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on melanoma cells and the tumor microenvironment based on preclinical studies.

Table 1: In Vitro Effects of this compound on Melanoma Cell Lines

| Cell Line | Assay | Treatment | Result | Statistical Significance |

| A-375, C8161.9, MeWo, TPF-19-219, TPF-19-235, TPF-16-238 | Invasion Assay | This compound (10, 25, 50 µmol/L) | Significant inhibition of invasion | P < 0.05[1] |

| Normal Human Epidermal Melanocytes (NHEM) | MTT Assay (24 hours) | This compound (up to 50 µmol/L) | No significant toxicity | Not Statistically Significant[1] |

| NHEM & Various Melanoma Cell Lines | Colony Formation Assay (3 weeks) | This compound (10-50 µmol/L) | No significant inhibition of proliferation or long-term survival | Not Statistically Significant[1] |

| A-375, C8161.9 | Western Blot | This compound | Reduced phosphorylation of Src, P38, and IκB | - |

Table 2: In Vivo Effects of this compound in a Murine Melanoma Model

| Animal Model | Treatment | Outcome Measured | Result |

| Immunocompetent mice with B16 melanoma cells | This compound (intraperitoneal, 3x/week for 2 weeks) | Number of lung nodules | Significantly reduced[1] |

| Immunocompetent mice with B16 melanoma cells | This compound | IFNγ-producing CD8+ T-cell population | Significantly increased[1] |

| Immunocompetent mice with B16 melanoma cells | This compound | Myeloid-Derived Suppressor Cells (MDSCs) | Suppressed[1] |

| Immunocompetent mice with B16 melanoma cells | This compound | Regulatory T-cell (Treg) population | No significant changes[1] |

| Immunocompetent mice with B16 melanoma cells | This compound | Plasma levels of IGFBP-2 | Downregulated[1] |

Signaling Pathway and Mechanism of Action

This compound functions by binding to both the PDZ1 and PDZ2 domains of the MDA-9/Syntenin protein.[1][2] This dual-binding action disrupts the interaction between MDA-9/Syntenin and key signaling partners, most notably the proto-oncogene Src.[1][2] The inhibition of the MDA-9/Syntenin:Src interaction leads to a cascade of downstream effects, including the reduction of NF-κB activation and the subsequent downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for extracellular matrix degradation and tumor invasion.[1][2]

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Co-Immunoprecipitation (Co-IP) for MDA-9/Syntenin and Src Interaction

-

Cell Treatment: Treat melanoma cells with this compound at the desired concentrations for the specified duration.

-

Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Immunoprecipitation: Incubate a specific antibody against MDA-9/Syntenin with the cell lysates overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against Src and MDA-9/Syntenin to detect the interaction.

In Vitro Invasion Assay (Modified Boyden Chamber)

-

Cell Treatment: Treat melanoma cell lines (e.g., A-375, C8161.9, MeWo) and patient-derived melanoma cells with either DMSO (vehicle) or this compound at various doses for 12 hours.[1]

-

Chamber Preparation: Use a modified Boyden chamber with a Matrigel-coated filter insert.

-

Cell Seeding: Seed the treated cells in the upper chamber of the Boyden apparatus in serum-free medium.

-

Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers to allow for cell invasion through the Matrigel and filter.

-

Fixation and Staining: After the incubation period, fix the cells that have invaded to the lower surface of the filter and stain them with a suitable dye (e.g., crystal violet).

-

Quantification: Count the number of invaded cells in multiple fields of view under a microscope. Data from at least three independent experiments should be averaged.[1]

In Vitro Invasion Assay Workflow

Gelatin Zymography for MMP-2/MMP-9 Activity

-

Cell Treatment and Media Collection: Treat tumor cells with different doses of this compound (10, 25, and 50 μmol/L) for 24 hours.[1] Subsequently, culture the cells in serum-free medium overnight and collect the conditioned media.[1]

-

Protein Quantification: Quantify the protein content of the collected conditioned media.

-

Electrophoresis: Run equal amounts of protein on a 7.5% SDS-PAGE gel containing 1.5 mg/mL gelatin.[1]

-

SDS Removal: After electrophoresis, wash the gel three times with vigorous shaking in a 2.5% Triton X-100 solution to remove the SDS.[1]

-

Enzyme Renaturation and Activity: Incubate the gel in a developing buffer to allow for MMP-2 and MMP-9 to renature and digest the gelatin.

-

Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

-

Visualization: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

Impact on the Tumor Immune Microenvironment

This compound demonstrates a significant ability to modulate the immune landscape within the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state. This is primarily achieved by increasing the population of IFNγ-producing CD8+ T-cells, which are critical for anti-tumor immunity, and by suppressing the accumulation of MDSCs, which are potent inhibitors of T-cell function.[1] The combination of this compound with immune checkpoint inhibitors has been shown to enhance its anti-metastatic properties in vivo, suggesting a synergistic effect in overcoming tumor-induced immune evasion.[1][2]

Modulation of the Immune Microenvironment by this compound

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of IVMT-Rx-3 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVMT-Rx-3 is a novel inhibitor designed to simultaneously target both PDZ domains of Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin).[1][2] This dual-targeting approach is intended to maximally disrupt MDA-9/Syntenin signaling pathways implicated in cancer metastasis. Preclinical studies have demonstrated that this compound can block the interaction of MDA-9/Syntenin with Src, leading to reduced NF-κB activation and decreased expression of matrix metalloproteinases MMP-2 and MMP-9.[1][2] These molecular events culminate in the suppression of melanoma metastasis. In vivo experiments in murine models have shown that this compound effectively inhibits the formation of lung metastases and that its therapeutic efficacy can be enhanced when used in combination with immune checkpoint inhibitors.[1][2][3]

These application notes provide detailed protocols for the in vivo administration of this compound in mice via intraperitoneal and intravenous routes, based on published preclinical data and general best practices for rodent handling and substance administration.

Mechanism of Action of this compound

This compound is a hybrid molecule composed of a small molecule inhibitor of the PDZ1 domain linked to a peptide that binds to the PDZ2 domain via a PEG linker.[1][2] By engaging both PDZ domains of MDA-9/Syntenin, this compound effectively disrupts the downstream signaling cascade that promotes cancer cell invasion and metastasis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo administration of this compound in mice based on published data.[1]

| Parameter | Value | Details |

| Animal Model | C57BL/6 mice | 6-week-old males.[1] |

| Route of Administration | Intraperitoneal (IP) | Intravenous (IV) route was used for pharmacokinetic studies.[1] |

| Dosage | 30 mg/kg body weight | |

| Vehicle | Dimethyl sulfoxide (DMSO) | |

| Dosing Frequency | Three times a week | For a total of six injections over two weeks.[1] |

| Injection Volume | < 10 ml/kg | General guideline for intraperitoneal injections in mice.[1] |

| Needle Gauge (IP) | 25-27 G | Recommended for intraperitoneal injections in mice.[1] |

| Bioavailability (IP) | 10% |

Experimental Protocols

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 G for IP, 27-30 G for IV)

-

70% ethanol

-

Sterile gauze pads

-

Appropriate mouse restraint device

-

Warming device for tail vein injections (e.g., heat lamp or warming pad)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Animal Preparation and Handling

All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.[1]

-

Handling and Restraint: Handle mice gently to minimize stress. Use appropriate restraint techniques, such as the scruff hold, for injections.[4][5] For tail vein injections, a restraint device is recommended.[2][6]

Preparation of this compound Formulation

Note: Handle DMSO in a well-ventilated area, such as a chemical fume hood, and wear appropriate PPE as it can facilitate the absorption of substances through the skin.[7]

-

Calculate the required amount of this compound based on the number of animals and the 30 mg/kg dosage.

-

Prepare a stock solution of this compound in 100% DMSO.

-

For injections, it is recommended to dilute the DMSO stock solution with sterile saline or PBS to a final DMSO concentration of 10% or less to minimize potential toxicity.[8][9][10]

-

Warm the final solution to room temperature before injection to avoid animal discomfort.[11]

Intraperitoneal (IP) Injection Protocol

This protocol is based on the administration method used in the preclinical evaluation of this compound.[1]

-

Restraint: Gently restrain the mouse using the scruff method, ensuring the head is secure and the abdomen is exposed.[5][12]

-

Positioning: Tilt the mouse so its head is slightly lower than its hindquarters. This will help to move the abdominal organs away from the injection site.[1][11]

-

Injection Site: Identify the lower right quadrant of the abdomen. This location is chosen to avoid the cecum, which is typically on the left side, and the bladder.[1][3]

-

Disinfection: Clean the injection site with a 70% ethanol wipe.

-

Injection: Insert a 25-27 G needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[1][11]

-

Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If any fluid is drawn, discard the syringe and prepare a new one.[3]

-

Administration: Slowly inject the calculated volume of the this compound solution.

-

Withdrawal: Remove the needle and return the mouse to its cage.

-

Monitoring: Observe the mouse for any immediate adverse reactions such as bleeding at the injection site or signs of distress.[1]

Intravenous (IV) Tail Vein Injection Protocol

This protocol is provided as a general guideline for intravenous administration, which was utilized for pharmacokinetic studies of this compound.[1]

-

Vein Dilation: Warm the mouse's tail using a heat lamp or a warming pad for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[2][6]

-

Restraint: Place the mouse in a suitable restraint device to secure the body and expose the tail.

-

Positioning the Tail: Grasp the tail gently and clean it with a 70% ethanol wipe.

-

Injection: Using a 27-30 G needle attached to a 1 mL syringe, insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[2][6] The needle should be nearly parallel to the tail.

-

Confirmation: A successful insertion may be indicated by a small flash of blood in the needle hub.

-

Administration: Slowly inject the solution. If there is resistance or a bleb forms under the skin, the needle is not in the vein. If this occurs, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other vein.[2][13]

-

Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[13]

-

Monitoring: Return the mouse to its cage and monitor for any adverse effects.

Post-Administration Monitoring

-

Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

-

Keep detailed records of each animal, including the date and time of injection, the dose administered, and any observations.[14]

-

In case of any adverse events, consult with the veterinary staff.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 4. pet-rodents.wonderhowto.com [pet-rodents.wonderhowto.com]

- 5. Manual Restraint of Mice | Animals in Science [queensu.ca]

- 6. depts.ttu.edu [depts.ttu.edu]

- 7. nbinno.com [nbinno.com]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. uac.arizona.edu [uac.arizona.edu]

- 12. research.unc.edu [research.unc.edu]

- 13. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]

- 14. services.anu.edu.au [services.anu.edu.au]

Application Notes and Protocols: In Vitro Efficacy of IVMT-Rx-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vitro experiments to evaluate the efficacy of IVMT-Rx-3, a dual inhibitor of the PDZ1 and PDZ2 domains of Melanoma Differentiation Associated Gene-9 (MDA-9/Syntenin). The following protocols are designed for use in a standard cell culture and molecular biology laboratory setting.

This compound Overview:

This compound is a novel therapeutic agent that targets MDA-9/Syntenin, a scaffold protein implicated in cancer metastasis. By simultaneously blocking both PDZ domains of MDA-9/Syntenin, this compound disrupts its interaction with key signaling partners, such as Src kinase. This interference leads to the downregulation of pro-metastatic pathways, including the NF-κB signaling cascade, and a subsequent reduction in the expression and activity of matrix metalloproteinases (MMPs), MMP-2 and MMP-9.[1]

Key In Vitro Efficacy Assays

To thoroughly assess the in vitro efficacy of this compound, a panel of assays is recommended to investigate its effects on cell viability, apoptosis, and its specific molecular targets.

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells, particularly melanoma cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed melanoma cells (e.g., A-375, C8161.9) in a 96-well plate at a density of 5 x 10³ cells per well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 10, 25, 50 µM) in culture medium.[1] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| Vehicle Control | 100 | 100 | 100 |

| 10 | |||

| 25 | |||

| 50 |

Caption: Table 1. Effect of this compound on Melanoma Cell Viability.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed melanoma cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 25, 50 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Data Presentation:

| This compound Conc. (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | |||

| 10 | |||

| 25 | |||

| 50 |

Caption: Table 2. Apoptotic effect of this compound on Melanoma Cells.

Target Engagement and Downstream Signaling

Objective: To confirm that this compound engages its target, MDA-9/Syntenin, and modulates its downstream signaling pathways.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat melanoma cells with this compound (e.g., 25 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Data Presentation:

| Target Protein | Vehicle Control (Relative Intensity) | This compound (25 µM) (Relative Intensity) |

| p-Src/Total Src | 1.0 | |

| p-p38/Total p38 | 1.0 | |

| p-IκBα/Total IκBα | 1.0 |

Caption: Table 3. Effect of this compound on Downstream Signaling Molecules.

NF-κB Activity Assay

Objective: To measure the effect of this compound on the transcriptional activity of NF-κB.

Protocol: NF-κB Reporter Assay

-

Transfection: Co-transfect melanoma cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the cells with this compound (e.g., 25 µM) for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Data Presentation:

| Treatment | Relative NF-κB Luciferase Activity |

| Vehicle Control | 1.0 |

| This compound (25 µM) |

Caption: Table 4. Effect of this compound on NF-κB Transcriptional Activity.

MMP-2 and MMP-9 Activity Assay

Objective: To assess the effect of this compound on the enzymatic activity of secreted MMP-2 and MMP-9.

Protocol: Gelatin Zymography

-

Conditioned Media Collection: Culture melanoma cells in serum-free medium and treat with this compound (e.g., 25 µM) for 24 hours. Collect the conditioned media.

-

Protein Concentration: Determine the protein concentration of the conditioned media.

-

Zymography Gel Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and run on a polyacrylamide gel containing gelatin.[4][5]

-

Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer at 37°C overnight to allow for gelatin digestion.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.

-

Image Analysis: Quantify the intensity of the cleared bands.

Data Presentation:

| MMP | Vehicle Control (Relative Activity) | This compound (25 µM) (Relative Activity) |

| MMP-2 | 1.0 | |

| MMP-9 | 1.0 |

Caption: Table 5. Effect of this compound on MMP-2 and MMP-9 Activity.

Visualizations

Caption: this compound Signaling Pathway Inhibition.

Caption: Experimental Workflow for this compound Efficacy Testing.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Syntenin-1/MDA9 (E2I9L) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing IVMT-Rx-3 Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVMT-Rx-3 is a novel therapeutic agent that functions by targeting the scaffolding protein MDA-9/Syntenin (melanoma differentiation-associated gene-9, also known as syndecan binding protein).[1][2][3] This document provides detailed application notes and protocols for assessing the target engagement of this compound in a cellular context. Understanding how this compound interacts with its target and modulates downstream signaling is crucial for its development as a therapeutic. The following protocols are designed to enable researchers to quantify the engagement of this compound with MDA-9/Syntenin and to measure the functional consequences of this engagement.

This compound is a dual inhibitor that engages both PDZ domains of MDA-9/Syntenin.[1][2][3] This interaction disrupts the binding of MDA-9/Syntenin with Src kinase, a key event in downstream signaling. The inhibition of the MDA-9/Syntenin-Src interaction leads to a reduction in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Consequently, the expression and activity of matrix metalloproteinases MMP-2 and MMP-9 are inhibited.[1][2] These methods will allow for the comprehensive evaluation of these key events.

I. Direct Target Engagement Assessment

Direct assessment of this compound binding to MDA-9/Syntenin in cells is the first step in confirming target engagement.

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a powerful technique to quantify the binding affinity between a ligand (this compound) and a target protein (MDA-9/Syntenin) in solution, including complex biological matrices like cell lysates.[4][5][6][7]

Data Presentation:

| Parameter | Description | Example Value |

| Kd | Dissociation Constant | 63 ± 11 µmol/L[1] |

| Ligand | This compound | - |

| Target | Recombinant MDA-9/Syntenin | - |

| Buffer Conditions | To be optimized | e.g., PBS, pH 7.4, 0.05% Tween-20 |

Experimental Protocol:

-

Materials:

-

Purified recombinant MDA-9/Syntenin protein (or cell lysate containing fluorescently tagged MDA-9/Syntenin).

-

This compound.

-

MST buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20).

-

Hydrophilic capillaries.

-

MST instrument.

-

-

Procedure:

-

Labeling (if using purified protein): Label the purified MDA-9/Syntenin with a fluorescent dye according to the manufacturer's protocol (e.g., NHS-ester labeling chemistry).

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in MST buffer.

-

Mix each this compound dilution with a constant concentration of the fluorescently labeled MDA-9/Syntenin (or cell lysate).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into hydrophilic capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument will apply a microscopic temperature gradient and measure the movement of the fluorescent molecules.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the logarithm of the this compound concentration.

-

The dissociation constant (Kd) is determined by fitting the resulting binding curve.

-

-

Workflow for Microscale Thermophoresis:

Caption: Workflow for determining binding affinity using MST.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to monitor drug-target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.[8][9][10][11][12]

Data Presentation:

| Treatment | Temperature (°C) | Soluble MDA-9/Syntenin (Relative Units) |

| Vehicle (DMSO) | 37 | 1.0 |

| Vehicle (DMSO) | 50 | 0.5 |

| Vehicle (DMSO) | 60 | 0.2 |

| This compound | 37 | 1.0 |

| This compound | 50 | 0.8 |

| This compound | 60 | 0.6 |

Experimental Protocol:

-

Materials:

-

Cells expressing MDA-9/Syntenin.

-

This compound.

-

Cell lysis buffer.

-

Antibodies against MDA-9/Syntenin.

-

Western blotting or ELISA reagents.

-

Thermal cycler or heating block.

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time.

-

Heating: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).

-

Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction from the precipitated proteins.

-

Detection: Analyze the amount of soluble MDA-9/Syntenin in the supernatant by Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

Workflow for Cellular Thermal Shift Assay:

Caption: Workflow for assessing target engagement using CETSA.

II. Assessment of Downstream Signaling

Following direct target engagement, it is critical to assess the impact of this compound on the downstream signaling cascade.

Co-Immunoprecipitation (Co-IP) of MDA-9/Syntenin and Src

This assay determines if this compound disrupts the interaction between MDA-9/Syntenin and Src.[13][14]

Data Presentation:

| Treatment | IP Antibody | Immunoblot Antibody | Band Intensity (Relative to Input) |

| Vehicle | MDA-9/Syntenin | Src | 1.0 |

| This compound | MDA-9/Syntenin | Src | 0.3 |

| Vehicle | IgG Control | Src | 0.05 |

Experimental Protocol:

-

Materials:

-

Cells expressing MDA-9/Syntenin and Src.

-

This compound.

-

Co-IP lysis buffer.

-

Antibodies against MDA-9/Syntenin and Src.

-

Protein A/G magnetic beads.

-

Western blotting reagents.

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle, then lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against MDA-9/Syntenin (or a control IgG).

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody against Src to detect its presence in the immunoprecipitated complex.

-

-

Western Blotting for Phosphorylated Signaling Proteins

This method is used to measure the effect of this compound on the phosphorylation status of key downstream signaling proteins like Src, p38, and IκB.[15][16][17]

Data Presentation:

| Treatment | Protein | Phosphorylation Level (Relative to Total Protein) |

| Vehicle | p-Src (Y416) | 1.0 |

| This compound | p-Src (Y416) | 0.4 |

| Vehicle | p-p38 | 1.0 |

| This compound | p-p38 | 0.5 |

| Vehicle | p-IκB | 1.0 |

| This compound | p-IκB | 0.6 |

Experimental Protocol:

-

Materials:

-

Cells treated with this compound or vehicle.

-

Cell lysis buffer with phosphatase and protease inhibitors.

-

Primary antibodies against total and phosphorylated forms of Src, p38, and IκB.

-

HRP-conjugated secondary antibodies.

-

Western blotting reagents.

-

-

Procedure:

-

Cell Lysis: Lyse the treated cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to this compound treatment.[18][19][20][21][22]

Data Presentation:

| Treatment | Luciferase Activity (Relative Light Units) |

| Vehicle | 1000 |

| This compound (10 µM) | 600 |

| This compound (50 µM) | 300 |

| Positive Control (e.g., TNFα) | 5000 |

Experimental Protocol:

-

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding and Treatment: Seed the reporter cells in a multi-well plate and treat with this compound or vehicle.

-

Stimulation (Optional): Stimulate the cells with an NF-κB activator (e.g., TNFα) if assessing inhibitory effects.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

This compound Signaling Pathway:

Caption: this compound signaling pathway.

III. Assessment of Functional Outcomes

The ultimate goal is to determine if target engagement by this compound leads to the desired functional effects in cells.

Quantitative PCR (qPCR) for MMP-2 and MMP-9 Expression

This assay measures the mRNA levels of MMP-2 and MMP-9 to determine if this compound inhibits their transcription.[23][24][25][26][27]

Data Presentation:

| Treatment | Gene | Relative mRNA Expression (Fold Change) |

| Vehicle | MMP-2 | 1.0 |

| This compound | MMP-2 | 0.4 |

| Vehicle | MMP-9 | 1.0 |

| This compound | MMP-9 | 0.3 |

Experimental Protocol:

-

Materials:

-

Cells treated with this compound or vehicle.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR primers for MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH).

-

qPCR master mix.

-

Real-time PCR instrument.

-